molecular formula C12H18N6O3 B1211426 6-Dimethylamino-2'-deoxyguanosine CAS No. 83061-20-5

6-Dimethylamino-2'-deoxyguanosine

Cat. No. B1211426
CAS RN: 83061-20-5
M. Wt: 294.31 g/mol
InChI Key: BDQPWZYLQPUTEJ-XLPZGREQSA-N
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Description

6-Dimethylamino-2’-deoxyguanosine is a modified nucleoside . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar, making it deoxyribose . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate .


Synthesis Analysis

The synthesis of 2’-methylamino-2’-deoxyguanosine (G NHMe) and 2’-N,N-dimethylamino-2’-deoxyguanosine (G NMe 2) involves S(N)2 displacement of 2’-β-triflate from an appropriate guanosine derivative by methylamine or dimethylamine .


Molecular Structure Analysis

The molecular structure of 6-Dimethylamino-2’-deoxyguanosine is similar to that of guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar . This modification allows it to be recognized by telomerase and incorporated into de novo synthesized telomeres .


Chemical Reactions Analysis

6-Dimethylamino-2’-deoxyguanosine is involved in reactions that induce telomerase-dependent telomeric DNA modification and DNA damage responses . It has been observed to be effective in inducing apoptotic cell death in glioma cell lines .

Scientific Research Applications

Nucleoside and Oligonucleotide Synthesis

6-Dimethylamino-2'-deoxyguanosine plays a role in the synthesis of various nucleosides and oligonucleotides. A study highlights the use of a derivative, 6-O-(pentafluorophenyl)-2'-deoxyguanosine, for generating compounds like 6-O-methyl-2'-deoxoguanosine. This approach is useful in preparing oligonucleotides containing specific amino residues or derivatives, with applications in postsynthetic oligonucleotide modification (Gao et al., 1992).

DNA Adduct Formation

Research on 2,6-dimethylaniline, a related compound, has shown the formation of DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline. This study provides insights into the complex pattern of DNA adducts and their biochemical implications, particularly in understanding the mutagenicity and carcinogenicity of related aromatic amines (Gonçalves et al., 2001).

Chemical Mutagenesis and Carcinogenesis

6-Dimethylamino-2'-deoxyguanosine derivatives, such as those formed from the reaction of dimethylcarbamyl chloride with DNA, have implications in chemical mutagenesis and carcinogenesis. These derivatives possess unique structures compared to typical carcinogen-DNA adducts, contributing to the understanding of chemical interactions within DNA that lead to mutagenic and carcinogenic outcomes (Segal et al., 1982).

Mutation Research

Further research into the mutagenic properties of related compounds has been conducted, aiding in the understanding of how different DNA adducts contribute to mutations. This knowledge is crucial for assessing the risks associated with exposure to certain chemicals and for developing strategies to mitigate these risks (Marques et al., 2002).

Oligonucleotide Modification

The compound has been utilized in the protection of amino functions in oligonucleotide synthesis. This application is critical in the field of molecular biology, where precise and efficient synthesis of oligonucleotides is required for various research and therapeutic purposes (Wagner & Pfleiderer, 1997).

properties

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQPWZYLQPUTEJ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003103
Record name 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dimethylamino-2'-deoxyguanosine

CAS RN

83061-20-5
Record name 6-Dimethylamino-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Segal, JJ Solomon, U Maté… - Chemico-biological …, 1982 - Elsevier
… Compounds 6-DMC-dGuo and 6-DEC-dGuo undergo a nucleophilic aromatic substitution reaction with dimethylamine (DMA) to form 6-dimethylamino-2′-deoxyguanosine (6-DMA-…
Number of citations: 19 www.sciencedirect.com

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